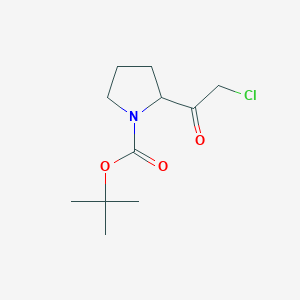
Tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate
説明
The compound of interest, Tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate, is a derivative of pyrrolidine, which is a secondary amine and a five-membered lactam. Pyrrolidine derivatives are of significant interest in pharmaceutical chemistry due to their presence in a variety of bioactive molecules and pharmaceutical agents.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be complex, involving multiple steps and requiring optimization for large-scale production. For instance, the synthesis of highly substituted pyrrole-3-carboxylic acid derivatives has been achieved through a one-step continuous flow method starting from tert-butyl acetoacetates, amines, and 2-bromoketones . Another example is the large-scale preparation of a pyrrolidine derivative used as an intermediate for nicotinic acetylcholine receptor agonists, which involved a one-pot process with three transformations . Efficient methods have also been reported for the synthesis of highly functionalized 2-pyrrolidinones, such as tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, which are used in the synthesis of macrocyclic Tyk2 inhibitors .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was determined, revealing that the proline ring adopts an envelope conformation and the structure exhibits intermolecular hydrogen bonds . Similarly, the absolute structure of a chiral pyrrolidine derivative was determined using diffraction, CD spectroscopy, and theoretical calculations .
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo a variety of chemical reactions. For instance, the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid reacts with singlet oxygen to yield 5-substituted pyrroles, which are precursors to prodigiosin and its analogs . The addition of Grignard reagents to chiral gamma-chlorinated N-tert-butanesulfinyl imine leads to the formation of 2-substituted pyrrolidines . Moreover, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate has been shown to react with maleic anhydride to form a Diels-Alder endo-adduct, which can further undergo reactions with electrophilic and nucleophilic reagents .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives can be studied using various analytical techniques. For example, the synthesis and characterization of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate involved high-resolution mass spectrometry, NMR, HSQC, and IR spectroscopy . The physicochemical properties of nitrogenous compounds containing pyridine-3-carboxylic acid derivatives were revealed through DFT calculations, molecular electrostatic potential, and frontier molecular orbitals studies .
科学的研究の応用
1. Asymmetric Synthesis in Organic Chemistry
The compound has been utilized in the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization strategy. This process involves a five-step chromatography-free synthesis and has been demonstrated to achieve high yields and enantiomeric excesses, showcasing its potential in the production of chiral pyrrolidines with pharmaceutical relevance (Chung et al., 2005).
2. Structural Studies and Synthesis Methods
Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a compound related to the title chemical, was synthesized and characterized, including X-ray diffraction studies. This indicates the compound's role in the development of novel synthetic routes and structural analysis in organic chemistry (Naveen et al., 2007).
3. Developing Fluorinated Compounds
The tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate variant has been used in the synthesis of polyfluoroalkylated prolinols. These compounds exhibit high diastereoselectivities and yields, indicating the chemical's role in the development of fluorine-containing pharmaceuticals and materials (Funabiki et al., 2008).
4. Applications in Medicinal Chemistry
The tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylate derivative has been synthesized and used in the development of macrocyclic Tyk2 inhibitors. This demonstrates the compound's utility in the synthesis of complex molecules with potential therapeutic applications (Sasaki et al., 2020).
特性
IUPAC Name |
tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO3/c1-11(2,3)16-10(15)13-6-4-5-8(13)9(14)7-12/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJFCSOQVPPIHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399035 | |
| Record name | Tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate | |
CAS RN |
848819-60-3 | |
| Record name | Tert-butyl 2-(2-chloroacetyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





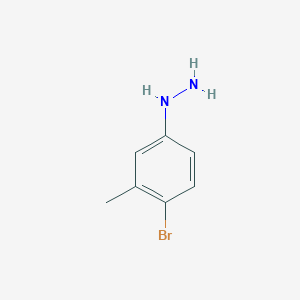
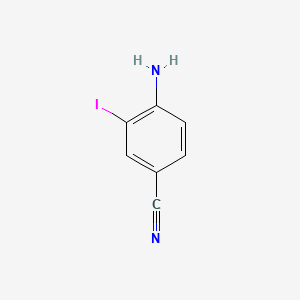

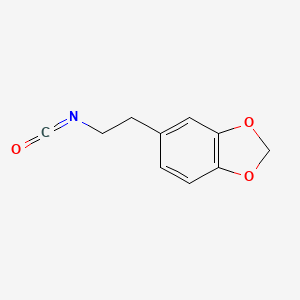

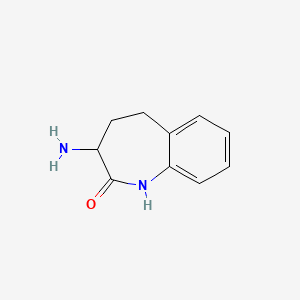

![1-[(5-Bromothien-2-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1275670.png)
![2-Amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1275672.png)
![4-methyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275675.png)

